Cas no 355815-73-5 ((3-Bromo-4-methoxybenzyl)cyclopentylamine)

(3-Bromo-4-methoxybenzyl)cyclopentylamine Propiedades químicas y físicas
Nombre e identificación
-
- N-(3-Bromo-4-methoxybenzyl)cyclopentanamine
- (3-bromo-4-methoxybenzyl)cyclopentylamine(SALTDATA: HBr)
- N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
- AC1LGBN8
- AG-F-23264
- CTK4H4834
- MolPort-001-904-087
- Oprea1_117419
- Oprea1_486389
- STK145512
- DB-200211
- Cambridge id 5571263
- AKOS000546540
- AB00089759-01
- N-(3-BROMO-4-METHOXYBENZYL)-N-CYCLOPENTYLAMINE
- (3-BROMO-4-METHOXYBENZYL)CYCLOPENTYLAMINE
- DTXSID50355133
- CHEMBRDG-BB 5571263
- 355815-73-5
- (3-Bromo-4-methoxybenzyl)cyclopentylamine
-
- MDL: MFCD01134893
- Renchi: InChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
- Clave inchi: YKMDVJNTWQQGOH-UHFFFAOYSA-N
- Sonrisas: COC1=C(C=C(C=C1)CNC2CCCC2)Br
Atributos calculados
- Calidad precisa: 283.05700
- Masa isotópica única: 283.05718g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 206
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 21.3Ų
Propiedades experimentales
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 362.7±27.0 °C at 760 mmHg
- Punto de inflamación: 173.2±23.7 °C
- PSA: 21.26000
- Logp: 3.88080
- Presión de vapor: 0.0±0.8 mmHg at 25°C
(3-Bromo-4-methoxybenzyl)cyclopentylamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-Bromo-4-methoxybenzyl)cyclopentylamine Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3-Bromo-4-methoxybenzyl)cyclopentylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B432920-100mg |
(3-Bromo-4-methoxybenzyl)cyclopentylamine |
355815-73-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B432920-500mg |
(3-Bromo-4-methoxybenzyl)cyclopentylamine |
355815-73-5 | 500mg |
$ 80.00 | 2022-06-07 | ||
TRC | B432920-50mg |
(3-Bromo-4-methoxybenzyl)cyclopentylamine |
355815-73-5 | 50mg |
$ 50.00 | 2022-06-07 |
(3-Bromo-4-methoxybenzyl)cyclopentylamine Literatura relevante
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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